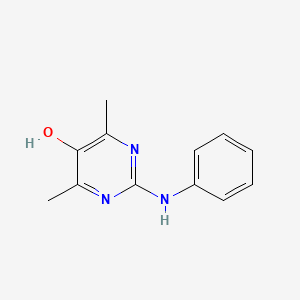
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
概要
説明
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C12H13N3O. It is characterized by a pyrimidine ring substituted with dimethyl and phenylamino groups.
科学的研究の応用
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
The compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 .
Biochemical Pathways
Pyrimidine derivatives can be involved in a variety of biochemical pathways, depending on their specific structures and targets. For example, some pyrimidine derivatives are used as anticancer agents and work by inhibiting the synthesis of DNA and RNA .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, some pyrimidine derivatives can inhibit cell division and growth, potentially leading to cell death .
生化学分析
Biochemical Properties
4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state.
Cellular Effects
The effects of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol has been shown to induce cell cycle arrest and apoptosis . This is achieved through the upregulation of p53 and Chk1 proteins and the downregulation of cyclin B1 and CDK1 proteins.
Molecular Mechanism
At the molecular level, 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of cyclin-dependent kinases, thereby arresting the cell cycle . Additionally, it can activate apoptotic pathways by increasing the production of reactive oxygen species (ROS) and upregulating pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced antioxidant activity and reduced oxidative stress . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway . These interactions can alter the cellular energy balance and redox state, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function, influencing cellular responses.
Subcellular Localization
The subcellular localization of 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can modulate mitochondrial function and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with aniline under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the phenylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
類似化合物との比較
- 2-Anilino-4,6-dimethyl-5-pyrimidinol
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-2-chloropyrimidine
Comparison: 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
IUPAC Name |
2-anilino-4,6-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHZRWOWLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009403 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790293-36-6 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,8AS)-4-Methyl-hexahydro-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B1502634.png)
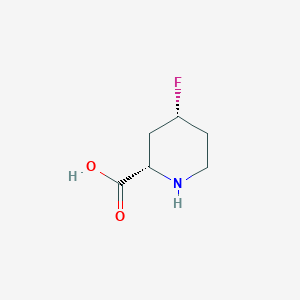

![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)
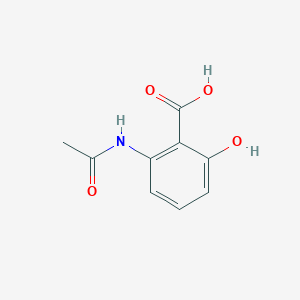
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
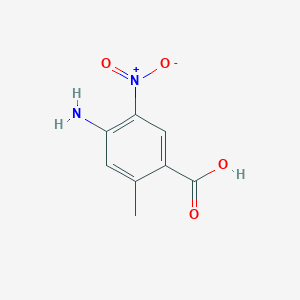
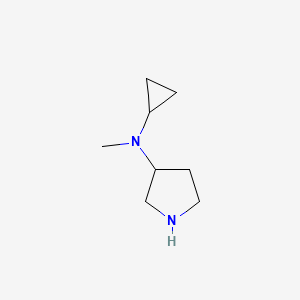
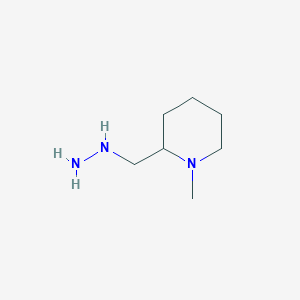

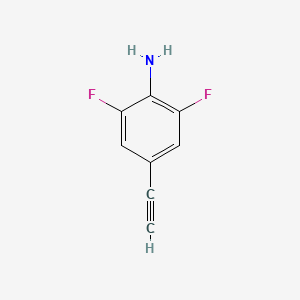
![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)
